Shikodonin
Description
Shikodonin is a bioactive diterpenoid isolated from plants of the Isodon genus, characterized by its unique spirosecokaurene skeleton . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.43 g/mol. Key identifiers include CAS number 66548-00-3, InChIKey BTRYMTRPHJVMRG-UHFFFAOYSA-N, and registry numbers DTXSID50331735 and CHEBI:9135 . Structurally, this compound features a spiro[isobenzofuran-4(1H),4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran] core with hydroxyl, methyl, and methylene substituents .
Properties
CAS No. |
66548-00-3 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-3,7'-dihydroxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |
InChI |
InChI=1S/C20H26O6/c1-10-11-6-12(21)13-19(9-26-17(24)20(13,7-11)15(10)22)5-3-4-18(2)8-25-16(23)14(18)19/h11-14,16,21,23H,1,3-9H2,2H3/t11-,12-,13+,14-,16+,18+,19-,20+/m1/s1 |
InChI Key |
BTRYMTRPHJVMRG-KTSQQWMFSA-N |
SMILES |
CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)O)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O |
Canonical SMILES |
CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Spiro-Configured Diterpenoids
The Isodon genus produces several spiro-configured diterpenoids with distinct bioactivities. Below is a comparative analysis:
Key Structural Differences:
- This compound vs. Trichorabdal B : While both are spiro-configured, this compound’s secokaurene backbone contrasts with Trichorabdal B’s lactone ring system .
- This compound vs. Longikaurin E : Longikaurin E lacks the spiro junction but shares the ent-kaurane framework, with additional acetyl and hydroxyl groups enhancing its solubility .
Functional Analogues: Antitumor Compounds
Compounds with overlapping bioactivities but divergent structures:
Advantages of this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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